molecular formula C6H10GeO B14302499 3-(Trimethylgermyl)prop-2-ynal CAS No. 119025-74-0

3-(Trimethylgermyl)prop-2-ynal

Cat. No.: B14302499
CAS No.: 119025-74-0
M. Wt: 170.77 g/mol
InChI Key: KDSPPTINPMHJLL-UHFFFAOYSA-N
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Description

3-(Trimethylgermyl)prop-2-ynal: is an organic compound characterized by the presence of a trimethylgermyl group attached to a prop-2-ynal backbone. This compound is notable for its unique combination of alkyne and aldehyde functional groups, which confer distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylgermyl)prop-2-ynal typically involves the reaction of a trimethylgermyl-substituted alkyne with an appropriate aldehyde precursor. One common method is the addition of trimethylgermylacetylene to a formylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylgermyl)prop-2-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the alkyne group under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted alkynes with various functional groups.

Scientific Research Applications

Chemistry: 3-(Trimethylgermyl)prop-2-ynal is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and aldehydes. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicine include the development of novel pharmaceuticals and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Trimethylgermyl)prop-2-ynal involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various substrates. The aldehyde group can undergo nucleophilic addition, leading to the formation of new chemical bonds. These interactions are facilitated by the presence of the trimethylgermyl group, which enhances the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds:

    Prop-2-ynal: A simpler analog without the trimethylgermyl group.

    3-(Trimethylsilyl)prop-2-ynal: Similar structure but with a trimethylsilyl group instead of trimethylgermyl.

    3-(Trimethylstannyl)prop-2-ynal: Contains a trimethylstannyl group.

Uniqueness: 3-(Trimethylgermyl)prop-2-ynal is unique due to the presence of the trimethylgermyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations compared to its analogs. The trimethylgermyl group also enhances the compound’s stability, making it a valuable intermediate in various synthetic applications.

Properties

119025-74-0

Molecular Formula

C6H10GeO

Molecular Weight

170.77 g/mol

IUPAC Name

3-trimethylgermylprop-2-ynal

InChI

InChI=1S/C6H10GeO/c1-7(2,3)5-4-6-8/h6H,1-3H3

InChI Key

KDSPPTINPMHJLL-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C#CC=O

Origin of Product

United States

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